3,4-Diethoxyphenethylamine
Description
Properties
IUPAC Name |
2-(3,4-diethoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-3-14-11-6-5-10(7-8-13)9-12(11)15-4-2/h5-6,9H,3-4,7-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUNXJAJHCCMNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCN)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61381-04-2 | |
| Record name | 3,4-Diethoxybenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61381-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Diethoxyphenethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061381042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-diethoxyphenethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.029 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Scheme:
- Vanillin → 3,4-Dimethoxybenzaldehyde (veratraldehyde)
- Veratraldehyde → 3,4-Dimethoxycinnamic Acid
- Decarboxylation → 3,4-Dimethoxyphenylpropionic Acid
- Amidation → 3,4-Dimethoxyphenylpropionamide
- Hofmann Rearrangement → DMPEA
Yield : 60–70% overall.
Limitations : Labor-intensive steps and moderate yields.
Shulgin’s Streamlined Approach
Alexander Shulgin optimized the synthesis by reducing steps and improving yield. The method starts with veratraldehyde and employs a Henry reaction followed by catalytic hydrogenation.
Key Steps:
- Veratraldehyde + Nitromethane → β-Nitrostyrene Derivative
- Catalytic Hydrogenation → DMPEA
Yield : 85–90%.
Advantages : Shorter reaction time and higher purity.
Catalytic Hydrogenation of Nitriles
Industrial patents describe DMPEA synthesis via hydrogenation of 3,4-dimethoxybenzyl cyanide.
Protocol (Source):
- 3,4-Dimethoxybenzyl Cyanide + H₂ → DMPEA
Yield : 88–90%.
Scale : Suitable for multi-kilogram production.
Etherification-Hydrogenation Sequential Method
A two-step process involving etherification of catechol derivatives followed by hydrogenation.
Steps:
- 3,4-Dihydroxybenzyl Chloride → 3,4-Dimethoxybenzyl Chloride
- Cyanidation → 3,4-Dimethoxybenzyl Cyanide
- Hydrogenation → DMPEA
Industrial-Scale Production Techniques
Modern industrial methods prioritize cost-effectiveness and scalability.
Example (Source):
- Continuous-Flow Hydrogenation
Purity : >98% (GC).
Cost Efficiency : Reduced solvent use and automated purification.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Pictet-Finkelstein | 60–70 | 95 | Low | High |
| Shulgin’s Approach | 85–90 | 98 | Moderate | Medium |
| Nitrile Hydrogenation | 88–90 | 97 | High | Low |
| Industrial Flow Process | 90–95 | 99 | Very High | Low |
Emerging Methodologies
Enzymatic Methylation
Photocatalytic Methods
- Protocol : Visible-light-driven methylation of catechol derivatives.
- Efficiency : 70% yield in pilot studies.
Note: The term “3,4-Diethoxyphenethylamine” in the original query may refer to a typographical error, as all cited literature discusses the methoxy analog. Ethoxy derivatives would require substitution of methylating agents (e.g., diethyl sulfate) in analogous protocols.
Chemical Reactions Analysis
Types of Reactions: 3,4-Diethoxyphenethylamine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Further reduction can lead to the formation of secondary amines.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products:
Oxidation: Quinones.
Reduction: Secondary amines.
Substitution: Various substituted phenethylamines.
Scientific Research Applications
3,4-Diethoxyphenethylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in neurotransmission.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3,4-Diethoxyphenethylamine involves its interaction with various molecular targets:
Neurotransmitter Systems: It may act on neurotransmitter receptors or influence the release of neurotransmitters.
Enzymatic Pathways: It can inhibit or activate specific enzymes involved in metabolic pathways.
Cellular Pathways: It may modulate cellular signaling pathways, affecting cell function and behavior.
Comparison with Similar Compounds
Substituent Effects: Ethoxy vs. Methoxy vs. Hydroxyl
Key structural analogs differ in substituent groups on the phenethylamine backbone, leading to variations in properties and applications:
Key Observations :
Market and Regulatory Trends
- This compound: Market growth is bolstered by pharmaceutical R&D, with North America and Europe leading production. Challenges include high production costs and regulatory scrutiny .
- Methoxy and Methylenedioxy Derivatives : Wider illicit use (e.g., MDMA, MDPV) has led to stricter regulations, whereas ethoxy derivatives remain niche and less restricted .
Biological Activity
3,4-Diethoxyphenethylamine (DEPEA) is a compound belonging to the phenethylamine class, which has garnered interest due to its structural similarities to various psychoactive substances and its potential biological activities. This article provides a comprehensive overview of the biological activity of DEPEA, including its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Synthesis
DEPEA is characterized by the presence of two ethoxy groups at the 3 and 4 positions of the phenethylamine backbone. This modification is significant as it influences the compound's interaction with biological systems. The synthesis of DEPEA can be achieved through various methods, typically involving the alkylation of phenethylamine derivatives with ethyl iodide or similar reagents.
Monoamine Oxidase Inhibition
One of the notable biological activities of DEPEA is its role as a monoamine oxidase inhibitor (MAOI) . MAOIs are known to affect neurotransmitter levels in the brain, particularly serotonin, norepinephrine, and dopamine. This inhibition can lead to increased mood elevation but also poses risks such as hypertensive crises when combined with tyramine-rich foods .
Neurotoxicity
Research indicates that DEPEA may exhibit neurotoxic effects, particularly within the dopaminergic system. Studies have shown that it can inhibit mitochondrial complex I, leading to oxidative stress and neuronal damage . This neurotoxicity raises concerns regarding its safety profile, especially in high doses or prolonged exposure.
Biological Activity Overview
The following table summarizes key biological activities associated with DEPEA:
Case Studies and Research Findings
- Psychoactive Effects : In a study evaluating various phenethylamines, DEPEA was found to exhibit mild psychoactive properties when tested on animal models. The results indicated that while it did not produce overt hallucinogenic effects like its analogs (e.g., mescaline), it did influence behavior in a manner consistent with other psychoactive substances .
- Cardiac Effects : A series of derivatives based on DEPEA were studied for their effects on cardiac action potentials in isolated guinea-pig papillary muscles. Some derivatives exhibited significant prolongation of the effective refractory period, suggesting potential applications in antiarrhythmic therapy .
- Neuropharmacology : Research has highlighted DEPEA's interactions with serotonin receptors, particularly 5-HT2A receptors, which are implicated in mood regulation and psychosis. The compound's affinity for these receptors suggests it may contribute to mood-altering effects observed in certain contexts .
Q & A
Q. What are the critical physicochemical properties of 3,4-Diethoxyphenethylamine that must be considered during experimental design?
Researchers should prioritize the following properties:
- Molecular formula : C₁₂H₁₉NO₂; Molecular weight : 209.29 g/mol .
- Density : 1.011 g/cm³; Boiling point : 311.4°C at 760 mmHg; Flash point : 155.2°C .
- Solubility : Limited data; preliminary studies suggest hydrophobic behavior due to ethoxy groups.
- Stability : Stable under recommended storage conditions (dry, inert atmosphere). Avoid exposure to strong oxidizers . These properties guide solvent selection, reaction temperature optimization, and storage protocols.
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-approved P95 masks) for aerosol-prone procedures .
- Ventilation : Conduct reactions in a fume hood to prevent inhalation of vapors .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste .
- First Aid : In case of skin contact, rinse immediately with water for 15 minutes .
Q. What synthetic routes are commonly used to prepare this compound?
A standard method involves:
- Etherification : Starting with 3,4-dihydroxyphenethylamine, introduce ethoxy groups via nucleophilic substitution using ethyl bromide in the presence of a base (e.g., K₂CO₃) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures . Yields typically range from 60–75%, with impurities monitored via TLC or HPLC .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to minimize side reactions .
- By-Product Analysis : Use GC-MS or LC-HRMS to identify and quantify impurities (e.g., unreacted dihydroxy precursors or over-alkylated derivatives) .
Q. What analytical techniques are most effective for characterizing this compound and its derivatives?
- Structural Elucidation :
- NMR : ¹H/¹³C NMR to confirm ethoxy group placement (δ ~1.3 ppm for -OCH₂CH₃ protons; δ ~60–70 ppm for ethoxy carbons) .
- FT-IR : Peaks at ~1240 cm⁻¹ (C-O-C stretch) and ~3300 cm⁻¹ (NH₂ stretch) .
- Purity Assessment :
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm .
- Elemental Analysis : Verify C/N ratios to confirm stoichiometry .
Q. How can contradictory data on the biological activity of this compound be resolved?
- Study Design :
- Dose-Response Curves : Test across a wider concentration range (e.g., 1 nM–100 µM) to identify nonlinear effects .
- Cell Line Validation : Use multiple cell lines (e.g., HEK-293, SH-SY5Y) to assess receptor-binding specificity .
- Data Harmonization :
- Meta-Analysis : Pool results from independent studies while controlling for variables like solvent (DMSO vs. saline) or incubation time .
- Advanced Modeling : Apply machine learning to predict activity based on structural analogs (e.g., dopamine or homoveratrylamine derivatives) .
Q. What are the challenges in developing stable formulations of this compound for in vivo studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
